1-Butanosulfonato de sodio

Descripción general

Descripción

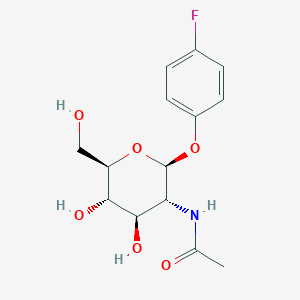

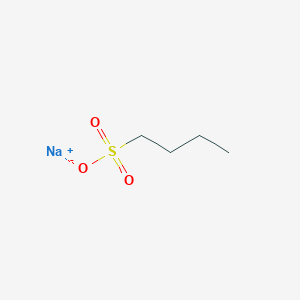

Sodium 1-butanesulfonate, also known as sodium n-butylsulfonate, is an organic compound used in various scientific and laboratory applications. It is a white, crystalline solid that is soluble in water and insoluble in organic solvents. It has a molecular weight of 144.17 g/mol and a melting point of 128-130°C. Sodium 1-butanesulfonate is a common reagent used in organic synthesis and has a wide range of applications in the pharmaceutical and biotechnology industries.

Aplicaciones Científicas De Investigación

Síntesis de SAPO-4-5 con alto contenido de silicio

El 1-Butanosulfonato de sodio se utiliza en la síntesis de SAPO-4-5 con alto contenido de silicio, que es un tipo de tamiz molecular silicoaluminofosfato. Estos materiales son cruciales en catálisis, especialmente en procesos como hidrocraqueo e hidroisomerización .

Reactivo de pares iónicos para HPLC

Sirve como reactivo de emparejamiento iónico para la cromatografía líquida de alta resolución (HPLC), ayudando a la separación de varios compuestos, incluidas las especies de selenio .

Separación de compuestos de selenio

Este compuesto se utiliza como componente de la fase móvil para separar ocho compuestos de selenio, que incluyen selenito, selenato, selenocistina, selenourea, selenometionina, selenoetionina, selenocistamina y el ion trimetilselenonio .

Estudio de la actividad enzimática

Se ha estudiado el efecto del this compound sobre la actividad de enzimas altamente purificadas y cristalinas. Afecta a las enzimas con marcadas diferencias en estructura y función como la alcohol deshidrogenasa y la lactato deshidrogenasa .

Captación de selenio en plantas

Un experimento de campo a pequeña escala modelo utilizó this compound para investigar la captación de selenio por diferentes variedades de plantas de brócoli y su efecto en la captación de elementos esenciales como el calcio y el cobre .

Estas son algunas de las aplicaciones únicas del this compound en la investigación científica. Cada aplicación utiliza las propiedades del compuesto para facilitar diversas metodologías e investigaciones experimentales.

Mecanismo De Acción

Target of Action

Sodium 1-butanesulfonate is primarily used as an ion-pair reagent . Its main targets are the charged particles in a solution, where it helps to pair ions of opposite charges. This property is particularly useful in High-Performance Liquid Chromatography (HPLC) and reversed-phase chromatography .

Mode of Action

As an ion-pair reagent, Sodium 1-butanesulfonate interacts with its targets by neutralizing their charges . This is achieved through the formation of ion pairs, which are complexes of two ions of opposite charges. The formation of these ion pairs can influence the behavior of the ions in a solution, affecting their solubility, reactivity, and other properties .

Biochemical Pathways

It has been used in the synthesis of high silicon content sapo 4-5 . It has also been used as a mobile phase to separate eight selenium compounds (selenite, selenate, selenocystine, selenourea, selenomethionine, selenoethionine, selenocystamine, and trimethylselenonium ion) .

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed in the body . The metabolism and excretion of this compound would likely depend on the specific biological context.

Result of Action

The primary result of Sodium 1-butanesulfonate’s action is the formation of ion pairs, which can influence the behavior of ions in a solution . In the context of HPLC and reversed-phase chromatography, this can aid in the separation and analysis of complex mixtures .

Action Environment

The action of Sodium 1-butanesulfonate can be influenced by various environmental factors. For instance, the pH of the solution can affect the degree of ion pairing. Additionally, the temperature and ionic strength of the solution can also influence the compound’s efficacy and stability .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 1-butanesulfonate involves the reaction of 1-butanol with sulfuric acid to form 1-butanesulfonic acid, which is then neutralized with sodium hydroxide to yield Sodium 1-butanesulfonate.", "Starting Materials": [ { "Name": "1-butanol", "Amount": "1 mole" }, { "Name": "Sulfuric acid", "Amount": "1 mole" }, { "Name": "Sodium hydroxide", "Amount": "1 mole" } ], "Reaction": [ { "Step": "1", "Description": "Add 1 mole of 1-butanol to a round-bottom flask." }, { "Step": "2", "Description": "Slowly add 1 mole of sulfuric acid to the flask while stirring." }, { "Step": "3", "Description": "Heat the mixture under reflux for 2 hours." }, { "Step": "4", "Description": "Allow the mixture to cool to room temperature." }, { "Step": "5", "Description": "Add 1 mole of sodium hydroxide to the mixture and stir until the pH reaches 7." }, { "Step": "6", "Description": "Filter the mixture to remove any solids." }, { "Step": "7", "Description": "Evaporate the filtrate under reduced pressure to obtain Sodium 1-butanesulfonate as a white solid." } ] } | |

Número CAS |

2386-54-1 |

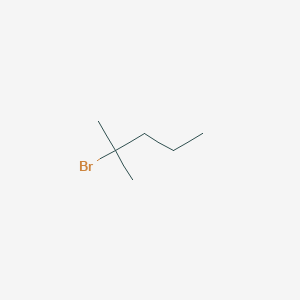

Fórmula molecular |

C4H10NaO3S |

Peso molecular |

161.18 g/mol |

Nombre IUPAC |

sodium;butane-1-sulfonate |

InChI |

InChI=1S/C4H10O3S.Na/c1-2-3-4-8(5,6)7;/h2-4H2,1H3,(H,5,6,7); |

Clave InChI |

ATZRRRJPVCTDKR-UHFFFAOYSA-N |

SMILES isomérico |

CCCCS(=O)(=O)[O-].[Na+] |

SMILES |

CCCCS(=O)(=O)[O-].[Na+] |

SMILES canónico |

CCCCS(=O)(=O)O.[Na] |

Otros números CAS |

2386-54-1 |

Pictogramas |

Irritant |

Números CAS relacionados |

2386-47-2 (Parent) |

Sinónimos |

1-butanesulfonic acid 1-butanesulfonic acid sodium salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

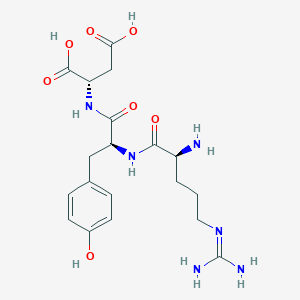

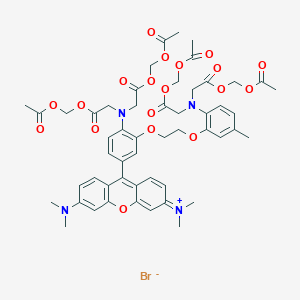

Feasible Synthetic Routes

Q & A

Q1: Why is sodium 1-butanesulfonate used in analytical chemistry, particularly in analyzing selenium compounds and arsenic in food?

A: Sodium 1-butanesulfonate acts as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC) methods. [, , ] This technique is particularly useful for analyzing charged analytes like selenium species and inorganic arsenic, which are difficult to retain on traditional reversed-phase columns. Sodium 1-butanesulfonate forms temporary pairs with these charged analytes, enhancing their interaction with the stationary phase and enabling their separation and detection.

Q2: Can you give specific examples of how sodium 1-butanesulfonate is used in analyzing selenium species and inorganic arsenic?

A: In a study analyzing selenium compounds in human urine, a mixture of 2.5 mM sodium 1-butanesulfonate and 8 mM tetramethylammonium hydroxide was used as the mobile phase. [] This method successfully separated and quantified five different selenium species. Similarly, for analyzing inorganic arsenic in pet food, 10 mmol/L sodium 1-butanesulfonate was incorporated into the mobile phase alongside other reagents. [] This approach allowed for accurate determination of inorganic arsenic concentrations.

Q3: Beyond analytical chemistry, what other applications does sodium 1-butanesulfonate have?

A: Research shows sodium 1-butanesulfonate can be used as a surfactant in synthesizing high-silicon content SAPO-5, a type of silicoaluminophosphate molecular sieve. [] In this application, the surfactant helps control the size and morphology of the SAPO-5 crystals, potentially influencing their catalytic properties.

Q4: What are the analytical method validation details for using sodium 1-butanesulfonate in analyzing inorganic arsenic in pet food?

A: A collaborative study involving nine laboratories demonstrated the robustness of using sodium 1-butanesulfonate in quantifying inorganic arsenic in pet food. [] The method exhibited high mean recoveries (95.4% to 98.3%), low repeatability (RSDr less than 2.9%), and good reproducibility (RSDR less than 9.1%). These findings underscore the reliability and accuracy of this analytical approach.

Q5: Are there alternative methods for analyzing selenium species and inorganic arsenic that don't involve sodium 1-butanesulfonate?

A: While sodium 1-butanesulfonate proves effective, alternative methods exist for analyzing these compounds. For selenium speciation, techniques like electrothermal atomic absorption spectrometry (ETAAS) and inductively coupled plasma mass spectrometry (ICP-MS) coupled with different separation methods can be employed. [] Similarly, for inorganic arsenic analysis, techniques like hydride generation atomic absorption spectrometry (HGAAS) are available. The choice of method often depends on factors like sensitivity, cost, and available instrumentation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylene-1-oxaspiro[3.5]nonan-2-one](/img/structure/B146025.png)

![S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146036.png)

![4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine](/img/structure/B146040.png)

![(2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146049.png)